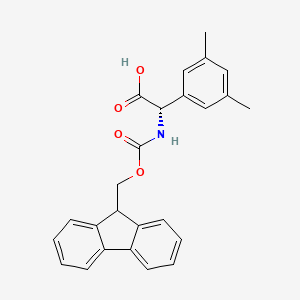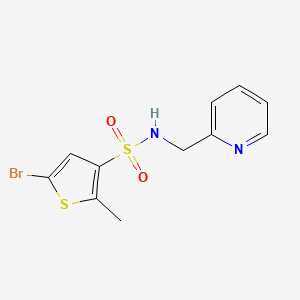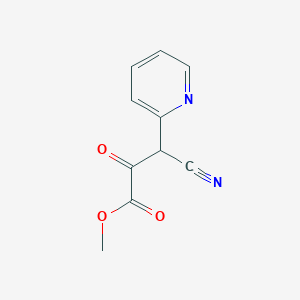
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate: is an organic compound with the molecular formula C10H8N2O3. It is a derivative of pyridine and is characterized by the presence of a cyano group, an oxo group, and a methyl ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate can be achieved through several methods. One common approach involves the cyanoacetylation of pyridine derivatives. This process typically involves the reaction of pyridine-2-carboxaldehyde with cyanoacetic acid in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, precise temperature control, and the use of catalysts to enhance reaction rates. The purification of the compound is typically achieved through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group or the ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
Chemistry: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is used as an intermediate in the synthesis of various heterocyclic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in metal coordination complexes. These complexes can be used in the development of new catalysts or as probes for studying biological processes.
Medicine: The compound’s derivatives have shown promise in medicinal chemistry as potential therapeutic agents. They are investigated for their activity against various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable for the synthesis of polymers, dyes, and other functional materials.
Mécanisme D'action
The mechanism of action of Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate involves its interaction with specific molecular targets. The cyano group and the oxo group play crucial roles in its reactivity. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Methyl 3-oxo-3-(pyridin-2-yl)propanoate: This compound lacks the cyano group and has different reactivity and applications.
2-Pyridinepropanoic acid, β-oxo-, methyl ester: Similar in structure but with variations in functional groups.
3-Oxo-3-pyridin-2-ylpropionic acid methyl ester: Another related compound with distinct properties.
Uniqueness: Methyl 3-cyano-2-oxo-3-(pyridin-2-yl)propanoate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C10H8N2O3 |
|---|---|
Poids moléculaire |
204.18 g/mol |
Nom IUPAC |
methyl 3-cyano-2-oxo-3-pyridin-2-ylpropanoate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9(13)7(6-11)8-4-2-3-5-12-8/h2-5,7H,1H3 |
Clé InChI |
WQYJMLLNWWBWQT-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(=O)C(C#N)C1=CC=CC=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




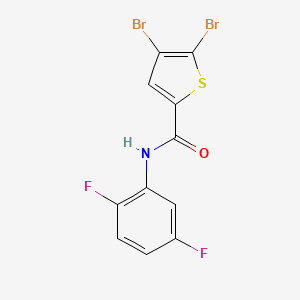
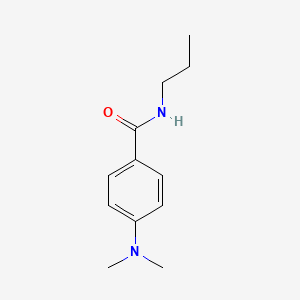
![4-((1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzoic acid](/img/structure/B14902521.png)
![Dimethyl (2-[4-[(tert-butyldimethylsilyl)oxy]cyclohexyl]-2-oxoethyl)phosphonate](/img/structure/B14902535.png)

![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
